生物素基-6-氨基喹啉

描述

Biotinyl-6-aminoquinoline is a synthetic chemical compound . It has been shown to inhibit the growth of cancer cells in laboratory mice . It was synthesized to be a substrate for the enzyme quinolinate synthase, which is involved in the synthesis of nicotinic acid .

Molecular Structure Analysis

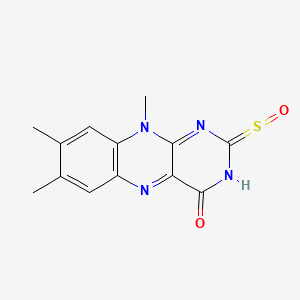

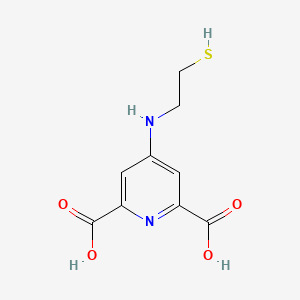

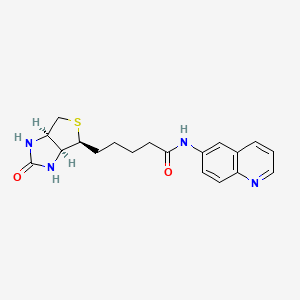

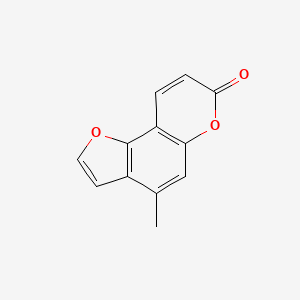

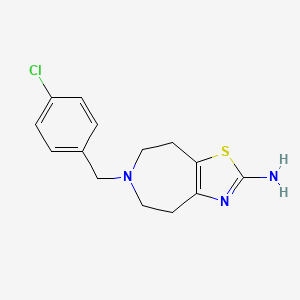

The molecular structure of Biotinyl-6-aminoquinoline is represented by the IUPAC name 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(quinolin-6-yl)pentanamide . The InChI code is 1S/C19H22N4O2S/c24-17(21-13-7-8-14-12(10-13)4-3-9-20-14)6-2-1-5-16-18-15(11-26-16)22-19(25)23-18/h3-4,7-10,15-16,18H,1-2,5-6,11H2,(H,21,24)(H2,22,23,25)/t15-,16-,18-/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of Biotinyl-6-aminoquinoline is 370.48 . It is recommended to be stored at a temperature between 28°C . Other physical and chemical properties are not specified in the available resources.科学研究应用

Diagnostic Applications in Liver Disease

Biotinyl-6-aminoquinoline has been implicated in the diagnosis of liver diseases. Impaired serum biotinidase activity, which can be measured using derivatives like Biotinyl-6-aminoquinoline, has been reported in patients with chronic liver diseases . This compound aids in the assessment of biotinidase activity, which is crucial for liver function and can serve as a potential biomarker for liver damage.

Cancer Diagnosis and Research

In cancer research, Biotinyl-6-aminoquinoline plays a role in the diagnosis and study of various cancers. It has been suggested as a potential serological biomarker for the detection of breast cancer and is applicable in the fine needle aspiration diagnosis of aggressive papillary thyroid cancer . The compound’s role in histone biotinylation is also significant, as it may affect the signaling of DNA damage, which is a critical factor in cancer development .

Enzymatic Assays in Biochemistry

Biotinyl-6-aminoquinoline is used in sensitive fluorimetric rate assays for biotinidase, an enzyme that plays a vital role in cellular metabolism beyond its classical role in biotin recycling . This derivative provides a means to measure enzyme activity accurately, which is essential for understanding enzyme kinetics and function in various biochemical pathways.

Medical Diagnostics

The compound is utilized in medical diagnostics, particularly in the laboratory diagnosis of biotinidase deficiency, an inherited disorder. It is associated with neurologic and cutaneous consequences if untreated, and Biotinyl-6-aminoquinoline helps in the enzymatic testing to confirm the diagnosis .

Pharmaceutical Development

In pharmaceutical development, Biotinyl-6-aminoquinoline is a valuable compound due to its specific binding properties. It is used in the synthesis of various biotinylated compounds and can be instrumental in the development of new drugs, especially those targeting enzyme interactions .

Industrial Applications

While specific industrial applications of Biotinyl-6-aminoquinoline are not extensively documented, its role in the synthesis of chemical compounds suggests potential uses in the creation of specialized reagents or in processes requiring biotinylated intermediates .

安全和危害

Biotinyl-6-aminoquinoline is advised for R&D use only and not for medicinal, household or other use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

作用机制

Target of Action

Biotinyl-6-aminoquinoline is synthesized to be a substrate for the enzyme quinolinate synthase . This enzyme plays a crucial role in the synthesis of nicotinic acid .

Mode of Action

The compound interacts with its target, quinolinate synthase, and inhibits the growth of cancer cells in laboratory mice . The exact mechanism of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

Biotinyl-6-aminoquinoline affects the biochemical pathways involving biotin. Biotin is a cofactor for four biotin-dependent carboxylases: propionyl CoA carboxylase (PCC), β-methylcrotonyl CoA carboxylase (MCC), pyruvate carboxylase (PC), and acetyl CoA carboxylase (ACC) . These carboxylases play important roles in intermediary metabolism. Their impairment can cause abnormalities in fatty acid synthesis, amino acid catabolism, and gluconeogenesis, resulting in the accumulation of abnormal organic acids .

Pharmacokinetics

It is known that the compound is a white to off-white powder to crystalline powder . More research is needed to fully understand the pharmacokinetics of Biotinyl-6-aminoquinoline.

Result of Action

The primary result of Biotinyl-6-aminoquinoline’s action is the inhibition of cancer cell growth in laboratory mice . It has been suggested that decreased biotinidase, which is involved in the recycling of biotin, could be a potential serological biomarker for the detection of certain cancers .

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c24-17(21-13-7-8-14-12(10-13)4-3-9-20-14)6-2-1-5-16-18-15(11-26-16)22-19(25)23-18/h3-4,7-10,15-16,18H,1-2,5-6,11H2,(H,21,24)(H2,22,23,25)/t15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDCDPSBDPBXMX-BQFCYCMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919487 | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(quinolin-6-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotinyl-6-aminoquinoline | |

CAS RN |

91853-89-3 | |

| Record name | Biotinyl-6-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091853893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(quinolin-6-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Octadec-9-enoyloxy-3-(10-oxo-10-perylen-3-yldecanoyl)oxypropyl] octadec-9-enoate](/img/structure/B1208808.png)